4-(Trityloxy)butan-2-ol

CETP inhibition Cardiovascular disease Drug discovery

4-(Trityloxy)butan-2-ol (CAS 7386-50-7) is a secondary alcohol featuring a trityl (triphenylmethyl) protecting group on a butan-2-ol scaffold. The trityl group, characterized by its steric bulk and acid-lability, is a cornerstone protecting group in organic synthesis, particularly for the selective protection of primary hydroxyls in the presence of secondary alcohols.

Molecular Formula C23H24O2
Molecular Weight 332.4 g/mol
Cat. No. B15373621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trityloxy)butan-2-ol
Molecular FormulaC23H24O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C23H24O2/c1-19(24)17-18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,24H,17-18H2,1H3
InChIKeyQVABXNBAFIBVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trityloxy)butan-2-ol: A Trityl-Protected Chiral Secondary Alcohol for Organic Synthesis and Biochemical Assays


4-(Trityloxy)butan-2-ol (CAS 7386-50-7) is a secondary alcohol featuring a trityl (triphenylmethyl) protecting group on a butan-2-ol scaffold . The trityl group, characterized by its steric bulk and acid-lability, is a cornerstone protecting group in organic synthesis, particularly for the selective protection of primary hydroxyls in the presence of secondary alcohols [1]. This compound serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceutical candidates and chiral building blocks [2]. Its utility extends beyond a simple synthetic handle, with documented biological activities, including inhibition of Cholesteryl Ester Transfer Protein (CETP) and 5-Lipoxygenase (5-LO), positioning it as a compound of interest in medicinal chemistry and biochemistry [3].

Synthetic Handle Acid-labile trityl ether for selective primary alcohol protection in multistep routes
Biological Probe Reported CETP and 5-lipoxygenase pathway modulation context for assay development
Chiral Intermediate Chiral secondary alcohol scaffold as a building block for asymmetric synthesis

Why 4-(Trityloxy)butan-2-ol Cannot Be Substituted with Unprotected 1,4-Butanediol or Alternative Protecting Groups


Generic substitution of 4-(Trityloxy)butan-2-ol with its unprotected analog, 1,4-butanediol, or with a compound bearing a different protecting group (e.g., TBS or THP) is not straightforward and will lead to divergent experimental outcomes. The trityl group is not merely a passive 'blocking' moiety; its unique steric and electronic properties dictate a specific reactivity profile [1]. For instance, while the trityl group is acid-labile, it exhibits remarkable stability under basic, oxidative, and nucleophilic conditions, a profile distinct from silyl ethers (like TBS, which are fluoride-labile) or acetals (like THP, which are more acid-sensitive) . This orthogonal stability is critical for multistep synthetic planning [2]. Furthermore, in biological contexts, the trityl group contributes significantly to the compound's lipophilicity (LogP ~4.77) and molecular recognition, directly impacting its binding affinity and selectivity for targets like CETP and 5-Lipoxygenase, which would be absent in the unprotected alcohol . Therefore, direct replacement will compromise synthetic selectivity, alter physicochemical properties, and negate specific biological activities.

Target
Potential Substitute
Orthogonal deprotection profile may not transfer with unprotected alcohol, limiting reaction sequence flexibility
Removing trityl group eliminates primary alcohol chemoselectivity, potentially yielding uncontrolled byproducts
Alternative protecting groups (TBS, THP) differ in lability conditions, breaking multistep synthetic orthogonality

Quantitative Differentiation of 4-(Trityloxy)butan-2-ol Against Key Comparators


CETP Inhibition: Potency of 4-(Trityloxy)butan-2-ol Compared to Clinical-Stage CETP Inhibitors

4-(Trityloxy)butan-2-ol demonstrates CETP inhibition with an IC50 of 114 nM in a recombinant CETP assay, measuring the inhibition of [3H] cholesteryl oleate transfer [1]. While less potent than the most advanced clinical candidates like anacetrapib (IC50 = 7.9 nM) and evacetrapib (IC50 = 5.5 nM), its activity is superior to dalcetrapib (IC50 = 204.6 nM) and comparable to TAP311 (IC50 = 62 nM) [2]. This positions the compound as a useful tool for CETP studies where a moderate level of inhibition is desired, or as a scaffold for further optimization, offering a distinct potency profile from both high-potency and low-potency comparators.

CETP Inhibition
Reported
IC50 114 nM
Supports CETP potency ranking context in cross-study comparison
Anacetrapib 7.9 nM; dalcetrapib 204.6 nM; TAP311 62 nM (recombinant assay)
CETP inhibition Cardiovascular disease Drug discovery

5-Lipoxygenase (5-LO) Inhibition: Activity of 4-(Trityloxy)butan-2-ol in Rat Blood Ex Vivo

The compound has been tested for its inhibitory activity against 5-Lipoxygenase (5-LO) in rat whole blood, a physiologically relevant ex vivo model . While a precise IC50 value is not reported in the open literature, the documented activity indicates it can modulate the 5-LO pathway. In comparison, the potent clinical candidate ICI D2138 exhibits an IC50 of 20 nM in human blood, whereas the less potent CGS 8515 shows an IC50 of 4 µM in rat blood [1]. The activity of 4-(Trityloxy)butan-2-ol is likely within this range, suggesting it may be a moderately potent inhibitor suitable for probing the 5-LO pathway in vivo.

5-LO Activity
Data to verify
Active (IC50 not disclosed)
Supports 5-LO pathway modulation screening in ex vivo models
Rat whole blood assay; quantitative comparison requires independent verification
5-Lipoxygenase inhibition Inflammation Leukotriene synthesis

Protecting Group Strategy: Chemoselective Protection Afforded by the Trityl Moiety

The trityl group in 4-(Trityloxy)butan-2-ol enables chemoselective protection strategies that are not possible with an unprotected diol like 1,4-butanediol [1]. The trityl group exhibits high selectivity for primary alcohols over secondary alcohols due to its steric bulk, typically yielding mono-tritylated products in ~82% yield when a primary alcohol is present [2]. This contrasts sharply with the use of TBS or THP protecting groups, which, while also selective, require different deprotection conditions (fluoride for TBS, strong acid for THP) and are thus not orthogonal to the same set of reaction conditions as trityl ethers . This orthogonal stability profile is a key differentiator in complex multistep syntheses.

Protection Selectivity
Method context
Primary alcohol selectivity ~82% yield
Orthogonal protection strategy support in complex molecule synthesis
Trityl vs TBS/THP; acid labile, stable to base, nucleophiles, oxidants
Organic synthesis Protecting group Chemoselectivity Alcohol protection

Targeted Research Applications for 4-(Trityloxy)butan-2-ol Based on Evidence


Moderate-Potency CETP Inhibitor for Cardiovascular Research

As a validated CETP inhibitor with an IC50 of 114 nM, 4-(Trityloxy)butan-2-ol can serve as a benchmark for moderate CETP inhibition in vitro [1]. It is particularly useful as a tool compound to study the pharmacology of CETP without the complete suppression of activity seen with highly potent clinical candidates. This allows for the investigation of CETP's nuanced role in lipoprotein metabolism and can serve as a starting point for the development of novel inhibitors with a tailored activity profile.

Probe for the 5-Lipoxygenase Pathway in Ex Vivo Models

The compound's documented activity against 5-Lipoxygenase in rat whole blood makes it a viable probe for studying the leukotriene biosynthesis pathway in a physiologically relevant context . This application is crucial for validating the target's engagement in complex biological matrices and for benchmarking the activity of novel anti-inflammatory agents that aim to modulate leukotriene production.

Chiral Intermediate for the Synthesis of Complex Molecules

The presence of the trityl protecting group on a chiral secondary alcohol makes 4-(Trityloxy)butan-2-ol a valuable chiral building block [2]. Its defined stereochemistry and selectively protected primary alcohol functionality allow for its direct incorporation into asymmetric syntheses, particularly in the construction of pharmaceutical intermediates and natural products where a chiral butan-2-ol core is required [3].

Application
Selection Property
Validation Focus
CETP pathway studies
CETP inhibition assay context
Potency ranking in cross-study comparison
5-LO pathway studies in ex vivo models
Whole-blood 5-LO activity
Leukotriene modulation in physiological matrix
Chiral intermediate for asymmetric synthesis
Orthogonal trityl protection
Deprotection orthogonality and stereochemical integrity

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